molecular formula C10H15Cl2NO2S B8193416 (-)-2,10-(3,3-Dichlorocamphorsultam)

(-)-2,10-(3,3-Dichlorocamphorsultam)

Cat. No.: B8193416
M. Wt: 284.20 g/mol
InChI Key: GIVOSROXPRXLJK-BHNWBGBOSA-N
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Description

(-)-2,10-(3,3-Dichlorocamphorsultam) is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features and its utility in various chemical reactions, particularly in asymmetric synthesis. The presence of the dichloro groups and the camphorsultam moiety makes it a versatile reagent in the synthesis of chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-2,10-(3,3-Dichlorocamphorsultam) typically involves the reaction of camphorsultam with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the dichloro groups into the camphorsultam structure. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of (-)-2,10-(3,3-Dichlorocamphorsultam) may involve continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of zeolite catalysts has also been explored to enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

(-)-2,10-(3,3-Dichlorocamphorsultam) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the dichloro groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions involving (-)-2,10-(3,3-Dichlorocamphorsultam) often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(-)-2,10-(3,3-Dichlorocamphorsultam) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (-)-2,10-(3,3-Dichlorocamphorsultam) exerts its effects is primarily through its ability to induce chirality in chemical reactions. The dichloro groups and the camphorsultam moiety interact with various molecular targets, facilitating the formation of chiral centers in the products. This interaction often involves the formation of transient intermediates that stabilize the transition state, leading to high enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichloropropene: Another dichloro compound used in organic synthesis.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A versatile oxidant with similar dichloro functionality.

    3,3′-Dichloro-4,4′-diaminodiphenylmethane: Used in the synthesis of polymers and resins.

Uniqueness

What sets (-)-2,10-(3,3-Dichlorocamphorsultam) apart from these similar compounds is its chiral camphorsultam moiety, which provides unique stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of chirality is crucial.

Properties

IUPAC Name

(1R,5R,7R)-6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3/t6-,7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVOSROXPRXLJK-BHNWBGBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N[C@H]3C2(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 2
(-)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 3
(-)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 4
(-)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 5
(-)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 6
(-)-2,10-(3,3-Dichlorocamphorsultam)

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